
(2-Morpholinopyrid-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Morpholinopyrid-4-yl)methanol” is a laboratory chemical . It has a molecular formula of C10H14N2O2 .
Molecular Structure Analysis
The molecular structure of “(2-Morpholinopyrid-4-yl)methanol” is represented by the formula C10H14N2O2 . It has a molecular weight of 194.23 .Physical And Chemical Properties Analysis
“(2-Morpholinopyrid-4-yl)methanol” has a molecular weight of 176.21000, a density of 1.05, a boiling point of 141ºC / 5mmHg, and a flash point of 79ºC .Aplicaciones Científicas De Investigación
Lipid Dynamics in Biological Membranes
Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. It has been demonstrated to accelerate isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations' mixing, enhancing 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics. This influence on bilayer composition, such as lipid asymmetry, underscores methanol's role in biomembrane and proteolipid studies, potentially affecting cell survival and protein reconstitution (Nguyen et al., 2019).
Synthesis of Protected Morpholines
Research has detailed the stereoselective synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols from chiral epoxides. This process involves a one-pot oxazolidinone formation via intramolecular epoxide opening and subsequent cyclisation to form the morpholine ring. Selective deprotection then reveals the free hydroxymethyl group at either the 2- or 3-position of the morpholine, highlighting a method for constructing protected morpholine derivatives (Marlin, 2017).
Catalytic Applications
Methanol conversion to light olefins over nanostructured catalysts has been explored, indicating the significance of morpholine in synthesizing high-performance catalytic materials. Such materials exhibit enhanced catalytic lifetime and light olefin selectivity in methanol-to-olefins reactions, demonstrating the potential of morpholine derivatives in facilitating economically and environmentally sustainable chemical processes (Aghamohammadi & Haghighi, 2015).
Pharmaceutical Intermediates
The development of pharmaceutical intermediates, such as (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key starting material for investigational drug candidates, showcases another application. This synthesis combines resolution of a morpholine amide intermediate and a high-yielding Grignard reaction, highlighting the importance of morpholine derivatives in pharmaceutical manufacturing (Kopach et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(2-morpholin-4-ylpyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPRUQYSXQSWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Morpholinopyrid-4-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

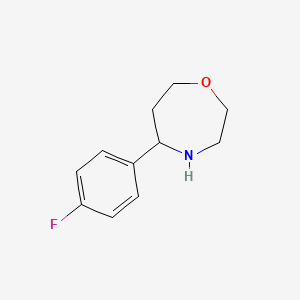
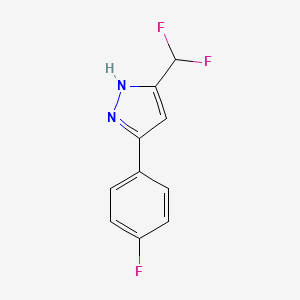
![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)
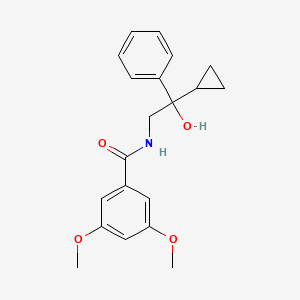
![2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2752655.png)

![[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2752658.png)
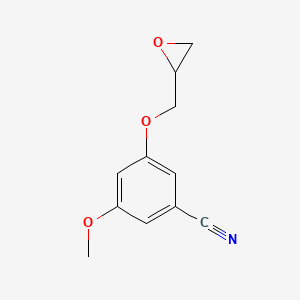
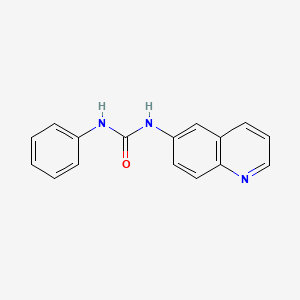
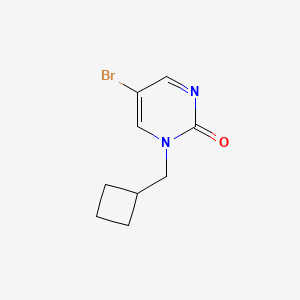
![N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2752664.png)

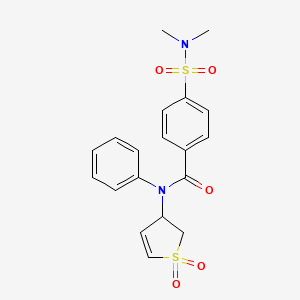
![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)